molecular formula C22H20N6O B6531813 2-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-81-7

2-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531813
CAS No.: 1019105-81-7
M. Wt: 384.4 g/mol
InChI Key: RWXOCZJZKGQEGU-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrazole, and a pyridazine . These types of compounds are often synthesized for their potential pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the nitrogen atoms in the pyrazole and pyridazine rings can also result in the formation of hydrogen bonds, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The pyrazole and pyridazine rings might also participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents . The exact properties would need to be determined experimentally .

Mechanism of Action

Target of Action

Similar compounds such as bay-876 are known to be potent, highly selective, cell-permeable inhibitors of the glucose transporter glut1 .

Mode of Action

Similar compounds like bay-876 inhibit glucose uptake by cells . This suggests that our compound might interact with its target in a similar manner, potentially inhibiting the function of the target protein and thereby affecting the cellular processes that depend on it.

Biochemical Pathways

If the compound acts similarly to bay-876, it could affect glucose metabolism by inhibiting glut1 . This could have downstream effects on cellular energy production and other processes that depend on glucose.

Pharmacokinetics

The compound’s structure suggests it might be soluble in water and other polar solvents , which could influence its absorption and distribution

Result of Action

If the compound inhibits glut1 like bay-876 , it could reduce glucose uptake by cells, potentially affecting cellular energy production and other glucose-dependent processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could include further studies to determine its pharmacological effects and potential uses. For example, it could be tested for activity against various diseases, such as leishmaniasis and malaria . Additionally, further studies could be conducted to optimize its synthesis and improve its properties .

Properties

IUPAC Name

2-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-5-3-4-6-19(15)22(29)24-18-9-7-17(8-10-18)23-20-11-12-21(26-25-20)28-14-13-16(2)27-28/h3-14H,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXOCZJZKGQEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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